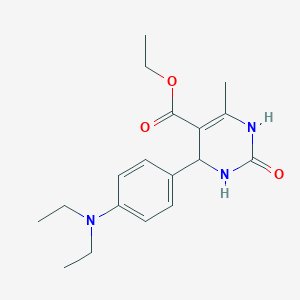![molecular formula C26H28BrN7O4 B420877 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate](/img/structure/B420877.png)
3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a morpholine group, and a bromobenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of the morpholine and pyrrolidine groups, and finally, the attachment of the bromobenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- [3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-chlorobenzoate
- [3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Uniqueness
The uniqueness of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to its analogs.
属性
分子式 |
C26H28BrN7O4 |
|---|---|
分子量 |
582.4g/mol |
IUPAC 名称 |
[3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H28BrN7O4/c1-36-22-16-21(38-23(35)18-5-4-6-20(27)15-18)8-7-19(22)17-28-32-24-29-25(33-9-2-3-10-33)31-26(30-24)34-11-13-37-14-12-34/h4-8,15-17H,2-3,9-14H2,1H3,(H,29,30,31,32)/b28-17+ |
InChI 键 |
WOZRDMGNDNISPJ-OGLMXYFKSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
规范 SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzoyl-N-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B420794.png)
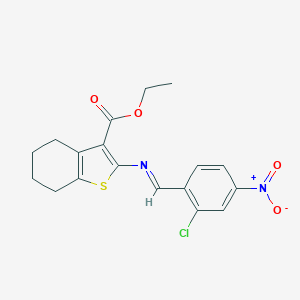
![2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline](/img/structure/B420796.png)
![2,4-dichloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420797.png)
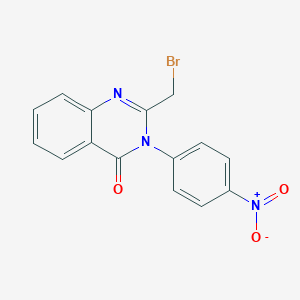
![{2-[(2-Bromoethyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B420802.png)
![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B420808.png)
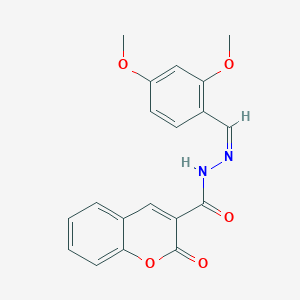
![N-(3,14-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)acetamide](/img/structure/B420812.png)

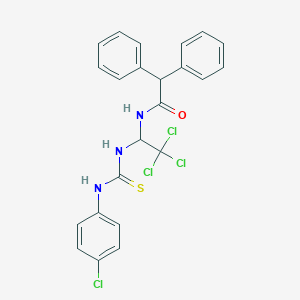
![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)
